(1H-Imidazol-2-yl)boronic acid hydrochloride
Overview
Description
(1H-Imidazol-2-yl)boronic acid hydrochloride: is a chemical compound that belongs to the class of boronic acids It features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, bonded to a boronic acid group
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that imidazole derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)boronic acid hydrochloride typically involves the reaction of imidazole with a boronic acid derivative under acidic conditions. One common method is the reaction of imidazole with boronic acid in the presence of hydrochloric acid, followed by purification to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve efficient synthesis.
Chemical Reactions Analysis
(1H-Imidazol-2-yl)boronic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form imidazole derivatives.
Substitution: The boronic acid group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Imidazole derivatives from reduction reactions.
Substituted imidazoles from nucleophilic substitution reactions.
Scientific Research Applications
(1H-Imidazol-2-yl)boronic acid hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Imidazole
Boronic Acid Derivatives
Imidazole Derivatives
This comprehensive overview provides a detailed understanding of (1H-Imidazol-2-yl)boronic acid hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1H-imidazol-2-ylboronic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-5-1-2-6-3;/h1-2,7-8H,(H,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLWKWSZBCJCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CN1)(O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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